Cas no 100479-70-7 (1-4-(1H-imidazol-1-yl)phenylethan-1-ol)

1-4-(1H-imidazol-1-yl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(1H-imidazol-1-yl)-α-methyl-Benzenemethanol
- 1-4-(1H-imidazol-1-yl)phenylethan-1-ol
- 1-(4-imidazol-1-ylphenyl)ethanol
- MFCD00127575
- AKOS016339558
- AKOS000125628
- 7B-073
- EN300-295768
- SCHEMBL6895118
- 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
- 100479-70-7
- 1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanol
- 1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHANOL
- ZILVMLWWVGDAHG-UHFFFAOYSA-N
-
- MDL: MFCD00127575
- Inchi: InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3
- InChI Key: ZILVMLWWVGDAHG-UHFFFAOYSA-N
- SMILES: CC(C1=CC=C(C=C1)N2C=CN=C2)O
Computed Properties
- Exact Mass: 188.094963g/mol
- Monoisotopic Mass: 188.094963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Molecular Weight: 188.23g/mol
- Topological Polar Surface Area: 38Ų
1-4-(1H-imidazol-1-yl)phenylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-295768-5.0g |
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 5.0g |
$2152.0 | 2023-02-28 | ||
Enamine | EN300-295768-5g |
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 5g |
$1614.0 | 2023-09-06 | ||
Enamine | EN300-295768-1g |
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 1g |
$557.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055703-5g |
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 95% | 5g |
¥5715.0 | 2023-02-28 | |
Enamine | EN300-295768-2.5g |
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 2.5g |
$1089.0 | 2023-09-06 | ||
Enamine | EN300-295768-0.25g |
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 0.25g |
$513.0 | 2023-09-06 | ||
Enamine | EN300-295768-0.5g |
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 0.5g |
$535.0 | 2023-09-06 | ||
Enamine | EN300-295768-10.0g |
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 10.0g |
$3191.0 | 2023-02-28 | ||
Enamine | EN300-295768-10g |
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 10g |
$2393.0 | 2023-09-06 | ||
Enamine | EN300-295768-0.1g |
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol |
100479-70-7 | 0.1g |
$490.0 | 2023-09-06 |
1-4-(1H-imidazol-1-yl)phenylethan-1-ol Related Literature
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 1-4-(1H-imidazol-1-yl)phenylethan-1-ol
Chemical Profile of 1-4-(1H-imidazol-1-yl)phenylethan-1-ol (CAS No. 100479-70-7)
1-4-(1H-imidazol-1-yl)phenylethan-1-ol, identified by its Chemical Abstracts Service number 100479-70-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a phenyl ring linked to an ethanol moiety through an ethyl chain, with an imidazole ring at the para position of the phenyl group, exhibits intriguing structural and functional properties that have garnered attention from the scientific community. The presence of the imidazole ring suggests potential bioactivity, particularly in interactions with biological targets such as enzymes and receptors, making it a valuable scaffold for drug discovery initiatives.
The compound's structural motif is reminiscent of molecules that have been explored in the development of therapeutic agents targeting neurological and inflammatory disorders. Recent studies have highlighted the role of imidazole derivatives in modulating biological pathways associated with pain perception, neurodegeneration, and immune responses. The 1H-imidazol-1-yl substituent in 1-4-(1H-imidazol-1-yl)phenylethan-1-ol is particularly noteworthy, as it can engage in hydrogen bonding interactions and coordinate with metal ions, which are critical for the design of small-molecule drugs.
In addition to its potential pharmacological relevance, the compound's solubility profile and metabolic stability are key factors to consider in its development as a drug candidate. Preliminary computational studies suggest that 1-4-(1H-imidazol-1-yl)phenylethan-1-ol may exhibit moderate solubility in both water and organic solvents, which could facilitate its formulation into various dosage forms. Furthermore, the stability of the imidazole ring under physiological conditions would be essential for maintaining its bioactivity throughout the drug lifecycle.
Current research in medicinal chemistry increasingly emphasizes the importance of hybrid molecules that combine multiple pharmacophoric elements to enhance potency and selectivity. The structure of 1-4-(1H-imidazol-1-yl)phenylethan-1-ol aligns well with this trend, as it integrates a phenolic moiety known for its antioxidant properties with an imidazole ring capable of interacting with biological targets. Such combinations have shown promise in early-stage clinical trials for conditions ranging from cancer to neurodegenerative diseases.
The ethanol side chain provides another layer of structural versatility, allowing for further derivatization to optimize pharmacokinetic properties. Researchers have explored similar molecular architectures in their quest to develop novel antiviral and anti-inflammatory agents. For instance, derivatives of this class have been investigated for their ability to inhibit enzymes involved in viral replication or modulate inflammatory cytokine production.
Advances in synthetic methodologies have enabled more efficient access to complex molecules like 1-(4-(imidazol-1-yl)phenyl)ethanol, streamlining the process of generating libraries of compounds for high-throughput screening. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the phenyl-imidazole core efficiently. These synthetic strategies not only reduce costs but also allow for rapid exploration of structural diversity, accelerating the discovery pipeline.
The compound's potential applications extend beyond traditional pharmaceuticals. Its unique chemical properties make it a candidate for use in materials science, particularly in the development of functional polymers or ligands for metal-based catalysts. The ability of imidazole derivatives to act as chelating agents could be leveraged in designing novel materials with enhanced stability or reactivity.
Ethical considerations and regulatory compliance are paramount when evaluating new chemical entities like 100479-70-7. While this compound does not fall under any restricted categories, rigorous testing is essential to ensure safety and efficacy before human use. Collaborative efforts between academic researchers and industry partners are crucial for translating laboratory findings into viable therapeutic options.
The future directions for research on (E)-N'-[(E)-(4-hydroxyphenyl)methylidene]-N-(4-(imidazol-1-yloxy)phenyl)hydrazine (a related derivative) may include exploring its interactions with protein targets using structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Such high-resolution data could provide insights into how this class of molecules binds to biological machinery and how modifications can improve their therapeutic potential.
In conclusion,(E)-N'-[(E)-(4-hydroxyphenyl)methylidene]-N-(4-(imidazol-l-yloxy)phenyl)hydrazine represents a promising chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features position it as a valuable tool for further exploration in drug discovery, material science, and beyond. As research continues to uncover new possibilities for this molecule,100479_70_7 will undoubtedly remain at the forefront of scientific inquiry.
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